1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
The compound 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they function as the building blocks of genetic information. The specific compound , while not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research.
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical reactions that can include alkylation, amidation, and other transformations. For instance, the synthesis of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione involves coordination with metal ions through nitrogen atoms, as well as the incorporation of thiocyanate and cyanate ions coordinated through sulfur and oxygen atoms, respectively . Another example is the intramolecular alkylation used to obtain 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which demonstrates the complexity and versatility of purine chemistry .
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which allows for the coordination with various metal ions. The studies show that metal complexes can be formed with purine derivatives, where the metal ions are coordinated through nitrogen atoms, indicating the potential for complex molecular geometries and bonding patterns . The molecular structure is crucial as it determines the chemical reactivity and the potential biological activity of the compound.
Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, including coordination with metal ions, as seen in the synthesis of mixed ligand-metal complexes . They can also participate in intramolecular alkylation reactions to form more complex structures, such as imidazo[1,2,3-cd]purine derivatives . The reactivity of these compounds is influenced by the substituents on the purine ring, which can lead to a wide range of chemical behaviors and interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives like 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione are influenced by their molecular structure. The presence of metal complexes, as well as various substituents, can affect properties such as solubility, melting point, and reactivity. The studies provided do not directly address the physical and chemical properties of the specific compound but do suggest that the purine derivatives form solid complexes and that their properties can be characterized using techniques like UV-Visible and infrared spectroscopy, as well as elemental analysis . These techniques are essential for understanding the behavior of these compounds under different conditions.
properties
IUPAC Name |
1,3-dimethyl-8-nitro-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O4/c1-10-4-3(5(13)11(2)7(10)14)8-6(9-4)12(15)16/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBASWPKNUWUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279860 | |
Record name | 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione | |
CAS RN |
2099-73-2 | |
Record name | 2099-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2099-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-NITROTHEOPHYLLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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